molecular formula C12H12N4O4 B11674396 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11674396
M. Wt: 276.25 g/mol
InChI Key: WQTVYCNMEVTMKX-UHFFFAOYSA-N
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Description

6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitrophenyl group and a carboxamide moiety in its structure makes it a unique compound with interesting chemical properties.

Preparation Methods

The synthesis of 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through the Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired dihydropyrimidinone .

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which can further undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication .

Comparison with Similar Compounds

Similar compounds to 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide include other dihydropyrimidinones and pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C12H12N4O4/c1-6-9(11(13)17)10(15-12(18)14-6)7-3-2-4-8(5-7)16(19)20/h2-5,10H,1H3,(H2,13,17)(H2,14,15,18)

InChI Key

WQTVYCNMEVTMKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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